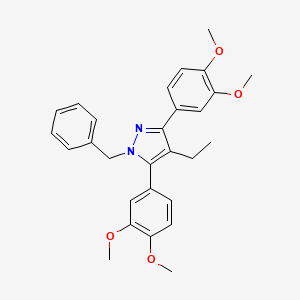![molecular formula C9H11N5OS B14926482 (2E)-2-{(2E)-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B14926482.png)
(2E)-2-{(2E)-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]hydrazinylidene}-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{2-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]HYDRAZONO}-1,3-THIAZOLAN-4-ONE is a compound known for its diverse pharmacological effects. It is a hydrazine-coupled pyrazole derivative, which has shown significant potential in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
準備方法
The synthesis of 2-{2-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]HYDRAZONO}-1,3-THIAZOLAN-4-ONE involves several steps. One common method includes the nucleophilic addition–elimination reaction of intermediates with different hydrazine derivatives such as salicyl hydrazide, hydrazine hydrate, and phenyl hydrazine . The reaction conditions typically involve the use of solvents like ethanol and catalysts such as hydrochloric acid . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include hydrazine derivatives, hydrochloric acid, and ethanol
科学的研究の応用
2-{2-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]HYDRAZONO}-1,3-THIAZOLAN-4-ONE has been extensively studied for its potential in various scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Biology: It has shown potent antileishmanial and antimalarial activities.
Medicine: It is being explored for its potential as a pharmacophore for developing new drugs.
Industry: It can be used in the synthesis of materials with specific properties.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes in the Leishmania parasite, leading to its antileishmanial activity . The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
特性
分子式 |
C9H11N5OS |
|---|---|
分子量 |
237.28 g/mol |
IUPAC名 |
(2E)-2-[(E)-(1,3-dimethylpyrazol-4-yl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C9H11N5OS/c1-6-7(4-14(2)13-6)3-10-12-9-11-8(15)5-16-9/h3-4H,5H2,1-2H3,(H,11,12,15)/b10-3+ |
InChIキー |
IDQYNTNAYYVBSN-XCVCLJGOSA-N |
異性体SMILES |
CC1=NN(C=C1/C=N/N=C/2\NC(=O)CS2)C |
正規SMILES |
CC1=NN(C=C1C=NN=C2NC(=O)CS2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[(2-ethoxybenzoyl)amino]-1-benzothiophene-3-carboxylate](/img/structure/B14926409.png)
![N-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B14926439.png)
![2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B14926447.png)


![N-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B14926470.png)
![1,5-dimethyl-N-{2-[(naphthalen-1-ylcarbamoyl)amino]ethyl}-1H-pyrazole-3-carboxamide](/img/structure/B14926472.png)
![3,5-bis[4-(difluoromethoxy)phenyl]-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole](/img/structure/B14926476.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B14926490.png)
![N'-[(E)-{3-ethoxy-4-[2-(morpholin-4-yl)ethoxy]phenyl}methylidene]furan-2-carbohydrazide](/img/structure/B14926494.png)
![4-[2-(difluoromethyl)pyrazol-3-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B14926497.png)
![N-[4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-4-fluorobenzenesulfonamide](/img/structure/B14926500.png)


